Lipophilicity (XLogP3) Comparison: 4'-Fluoro-2-mercapto-5-(trifluoromethyl)benzophenone vs. Unsubstituted Benzophenone
The XLogP3 of 4'-fluoro-2-mercapto-5-(trifluoromethyl)benzophenone is 4.4 [1], compared to 3.4 for unsubstituted benzophenone [2], representing a +1.0 log unit increase in lipophilicity. This increase is attributable to the combined effect of the trifluoromethyl (CF₃) and 4'-fluoro substituents, which collectively add approximately 4 fluorine atoms.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.4 |
| Comparator Or Baseline | Benzophenone: XLogP3 = 3.4 |
| Quantified Difference | ΔXLogP3 = +1.0 (29% increase) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
A 1.0 log unit increase in XLogP3 corresponds to a 10-fold increase in predicted partition coefficient between 1-octanol and water, substantially altering membrane permeability, organic-phase extractability, and chromatographic retention, which are critical parameters for synthetic workup and biological assay design.
- [1] PubChem. 4'-Fluoro-2-mercapto-5-(trifluoromethyl)benzophenone. CID 3020940. XLogP3 = 4.4; HBD = 1; HBA = 6; TPSA = 18.1 Ų. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/85721-02-4 View Source
- [2] PubChem. Benzophenone. CID 3102. XLogP3 = 3.4; TPSA = 17.1 Ų; HBD = 0; HBA = 1. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/3102 View Source
